2,9-Dibromo-1,10-phenanthroline-5,6-dione spectroscopic data
2,9-Dibromo-1,10-phenanthroline-5,6-dione spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,9-Dibromo-1,10-phenanthroline-5,6-dione
Foreword: A Senior Application Scientist's Perspective
In the realm of drug development and materials science, the precise characterization of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. The molecule 2,9-Dibromo-1,10-phenanthroline-5,6-dione is a compound of significant interest, serving as a versatile ligand and building block. Its rigid, planar structure, combined with the electron-withdrawing nature of the bromine and dione functionalities, makes it a compelling candidate for applications ranging from catalysis to the development of therapeutic agents.[1][2][3]
This guide is not merely a repository of data. It is designed to be a self-validating framework for researchers. We will not only present the known spectroscopic data but also delve into the causality behind the analytical choices. By understanding why a particular spectroscopic signature appears, a scientist can confidently identify this molecule, troubleshoot synthetic impurities, and predict its behavior in complex systems. This document is structured to empower you, the researcher, to move from raw data to actionable insight with scientific integrity.
Molecular Overview and Synthetic Strategy
Before delving into spectroscopy, we must understand the molecule's origin. 2,9-Dibromo-1,10-phenanthroline-5,6-dione is typically synthesized from 1,10-phenanthroline or its substituted precursors. A common synthetic route involves the bromination of the phenanthroline core, followed by oxidation to form the 5,6-dione.
The critical step is the oxidation of a phenanthroline precursor. A well-established method for creating the 5,6-dione moiety on the phenanthroline scaffold involves using a halogen acid or a halogen salt as an oxidant in an acidic solution.[4] This targeted oxidation at the 5 and 6 positions is crucial and its success is a primary validation point for subsequent spectroscopic analysis.
Below is a conceptual workflow for the synthesis and subsequent characterization, which forms the logical backbone of this guide.
Core Physical and Chemical Properties
A summary of the fundamental properties of the target compound provides the necessary context for spectroscopic analysis.
| Property | Value | Source |
| CAS Number | 943861-95-8 | [5][6][7] |
| Molecular Formula | C₁₂H₄Br₂N₂O₂ | [6][7] |
| Molecular Weight | 367.98 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [5] |
| Predicted Boiling Point | 574.3 ± 50.0 °C | [5] |
| Predicted Density | 2.068 ± 0.06 g/cm³ | [5] |
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: Mass spectrometry is the quintessential first step in structural validation. Its purpose is twofold: to confirm the molecular weight and to verify the elemental composition through isotopic patterns. For a dibrominated compound, the isotopic signature is unmistakable. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1 for a molecule containing two bromine atoms. Observing this pattern is a powerful validation of the synthesis.
Expected Fragmentation
The molecular ion peak [M]⁺ should be observed at m/z ≈ 368. Due to the isotopic distribution of bromine, we expect a cluster of peaks:
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m/z ≈ 366: [C₁₂H₄(⁷⁹Br)₂N₂O₂]⁺
-
m/z ≈ 368: [C₁₂H₄(⁷⁹Br)(⁸¹Br)N₂O₂]⁺
-
m/z ≈ 370: [C₁₂H₄(⁸¹Br)₂N₂O₂]⁺
The relative intensities of these peaks provide a high degree of confidence in the presence of two bromine atoms.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified solid in a volatile solvent like dichloromethane or chloroform.
-
Instrument Setup:
-
Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy is sufficient to cause ionization and characteristic fragmentation without being excessive.
-
Inlet: Use a direct insertion probe for solid samples.
-
Mass Analyzer: Set to scan a range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.
-
-
Data Acquisition: Introduce the sample. The solvent will be removed under vacuum, and the probe will be heated gently to promote volatilization of the analyte into the ion source.
-
Analysis:
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Identify the molecular ion cluster around m/z 366-370.
-
Verify the 1:2:1 intensity ratio.
-
Look for logical fragmentation patterns, such as the sequential loss of CO molecules (m/z = 28) from the dione moiety.
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Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is indispensable for confirming the presence of key functional groups. For this molecule, our primary targets are the carbonyl (C=O) groups of the dione and the carbon-bromine (C-Br) bonds. The energies of these vibrations are sensitive to the electronic environment, making IR a precise tool. The oxidation of the 5,6-positions introduces two carbonyl groups, leading to a strong, characteristic absorption band that is absent in the precursor.
Key Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Expected Appearance |
| C=O Stretch (Ketone) | 1680 - 1710 | Strong, sharp absorption. The conjugation with the aromatic phenanthroline system slightly lowers the frequency compared to a simple aliphatic ketone. The presence of two adjacent carbonyls can sometimes lead to symmetric and asymmetric stretching modes, potentially broadening the peak or causing a doublet. |
| C=N/C=C Stretch | 1400 - 1600 | Multiple medium to strong bands characteristic of the aromatic heterocyclic core. |
| C-Br Stretch | 500 - 650 | Medium to strong absorption in the far-IR region. This confirms the presence of the bromine substituents. |
| C-H Aromatic Stretch | 3000 - 3100 | Weak to medium bands. |
Note: While specific experimental IR spectra for 2,9-Dibromo-1,10-phenanthroline-5,6-dione are not widely published, these ranges are based on established data for similar structures like 1,10-phenanthroline-5,6-dione.[8]
Experimental Protocol: KBr Pellet Method
This method is chosen for its clarity, as KBr is transparent in the mid-IR range, preventing solvent peaks from obscuring the spectrum.[9][10]
-
Sample Preparation:
-
Thoroughly dry ~1-2 mg of the sample and ~100-200 mg of spectroscopic grade KBr powder under an IR lamp or in a drying oven to remove any water, which has a strong IR signal.
-
Combine the sample and KBr in an agate mortar and pestle.
-
Grind the mixture until it is a fine, homogenous powder. The goal is to reduce particle size to minimize light scattering.[11]
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Analysis: Identify the key peaks corresponding to the C=O, C=N/C=C, and C-Br functional groups as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2,9-Dibromo-1,10-phenanthroline-5,6-dione, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will identify every unique carbon atom, including the crucial carbonyl carbons. The molecule's symmetry will be readily apparent in the NMR spectra. Due to the C₂ axis of symmetry, we expect to see only three distinct proton signals and six distinct carbon signals.
¹H NMR Spectroscopy
-
Expected Signals: Due to symmetry, the protons at positions 3 and 8 are equivalent, as are the protons at 4 and 7. The structure lacks protons at positions 5 and 6. The precursor, 2,9-dibromo-1,10-phenanthroline, would show three signals for the six aromatic protons.[12] The oxidation to the dione will influence the chemical shifts of the remaining protons. We expect two signals, each integrating to 2H.
-
H3/H8: Expected to be a doublet.
-
H4/H7: Expected to be a doublet, coupled to H3/H8.
-
-
Chemical Shift Rationale: The powerful electron-withdrawing effect of the adjacent dione carbonyls and the bromine atoms will shift these proton signals significantly downfield (to a higher ppm value) compared to unsubstituted phenanthroline.
¹³C NMR Spectroscopy
-
Expected Signals: We anticipate 6 unique signals for the 12 carbons.
-
C5/C6 (Carbonyl): This is the most diagnostic signal. It will appear significantly downfield, typically in the 170-180 ppm range, confirming the dione structure.
-
C2/C9 (Bromo-substituted): The carbon atoms directly attached to bromine will be shifted downfield.
-
Remaining Aromatic Carbons: Four additional signals will be present for the remaining carbon atoms in the aromatic system.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR: Set the spectral width to cover the aromatic region (e.g., 0-12 ppm). Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Set the spectral width to 0-220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation.
-
Reference the spectrum to TMS at 0 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
-
UV-Visible Spectroscopy: Probing Electronic Structure
Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extended π-conjugated system of the phenanthroline core gives rise to characteristic absorptions. The introduction of the dione functionality extends this conjugation and introduces n→π* transitions associated with the carbonyl groups. This technique is particularly useful for quantitative analysis (e.g., using the Beer-Lambert law) and for studying interactions with other molecules, such as metal ions or DNA.
-
Expected Transitions:
-
π→π Transitions:* Intense absorption bands, typically in the 250-350 nm range, arising from the aromatic system.
-
n→π Transitions:* Weaker absorption bands at longer wavelengths (>350 nm), characteristic of the carbonyl groups. These are often seen as a shoulder on the more intense π→π* bands.
-
Experimental Protocol: Solution UV-Vis
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mM) by dissolving a precise mass of the compound in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or chloroform).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from 200 to 600 nm.
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak.
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated for each peak, providing a quantitative measure of the absorption intensity.
-
Conclusion: A Validated Molecular Identity
The structural elucidation of 2,9-Dibromo-1,10-phenanthroline-5,6-dione is a systematic process. By logically proceeding through Mass Spectrometry, IR, NMR, and UV-Vis spectroscopy, a researcher can build an unassailable case for the compound's identity. Each technique provides a unique and complementary piece of the puzzle: MS confirms the mass and elemental formula, IR identifies the critical functional groups, NMR maps the atomic connectivity with precision, and UV-Vis characterizes the electronic properties. This multi-faceted approach ensures the scientific integrity required for high-stakes research in drug development and materials science.
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The Royal Society of Chemistry. (n.d.). Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. Available at: [Link]
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PubChem. (n.d.). 1,10-Phenanthroline-5,6-dione. Available at: [Link]
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National Institutes of Health (NIH). (2017). 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Available at: [Link]
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